Home > Products > Screening Compounds P69322 > (Cys39)-Tissue Factor (33-53)
(Cys39)-Tissue Factor (33-53) - 313642-01-2

(Cys39)-Tissue Factor (33-53)

Catalog Number: EVT-1807409
CAS Number: 313642-01-2
Molecular Formula: C111H166N26O33S2
Molecular Weight: 2456.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(Cys39)-Tissue Factor (33-53) is a specific peptide derived from the tissue factor protein, which plays a crucial role in initiating the coagulation cascade. Tissue factor, also known as thromboplastin, is a transmembrane glycoprotein that serves as a high-affinity receptor and cofactor for factor VII/VIIa. The interaction between tissue factor and factor VIIa is essential for the activation of factors IX and X, leading to thrombin generation and clot formation. This peptide is significant in both hemostatic processes and various pathological conditions, including cancer and inflammation.

Source

Tissue factor is encoded by the F3 gene located on chromosome 1p21.3. It consists of an extracellular domain, a transmembrane domain, and a cytoplasmic domain. The peptide (Cys39)-Tissue Factor (33-53) specifically refers to a segment of the tissue factor protein that has been synthesized for research purposes.

Classification

(Cys39)-Tissue Factor (33-53) falls under the classification of peptides and proteins involved in blood coagulation. It is categorized as a procoagulant agent due to its role in facilitating the coagulation process.

Synthesis Analysis

Methods

The synthesis of (Cys39)-Tissue Factor (33-53) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of the first amino acid to a resin. Subsequent amino acids are added one at a time through coupling reactions.
  2. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using strong acids like trifluoroacetic acid. The crude product is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level.
Molecular Structure Analysis

Structure

(Cys39)-Tissue Factor (33-53) consists of a sequence of amino acids that includes cysteine at position 39. The molecular structure of tissue factor includes:

  • Extracellular Domain: Comprising residues 1–219, this domain contains two fibronectin type III motifs.
  • Transmembrane Domain: Residues 220–242 anchor the protein to the cell membrane.
  • Cytoplasmic Domain: Residues 243–263 involved in signaling pathways.

Data

The molecular weight of (Cys39)-Tissue Factor (33-53) can be approximated based on its amino acid composition, typically around 2 kDa depending on modifications.

Chemical Reactions Analysis

Reactions

The primary reaction involving (Cys39)-Tissue Factor (33-53) occurs when it binds to factor VIIa, forming a complex that activates factors IX and X. This reaction is crucial for initiating the coagulation cascade.

Technical Details

  1. Binding Affinity: The binding affinity between tissue factor and factor VIIa can be influenced by post-translational modifications such as glycosylation.
  2. Disulfide Bond Formation: The presence of cysteine residues allows for disulfide bond formation, which is critical for maintaining structural integrity and function.
Mechanism of Action

Process

The mechanism by which (Cys39)-Tissue Factor (33-53) exerts its effects involves several steps:

  1. Complex Formation: Upon exposure to blood or activated cells, tissue factor binds to factor VIIa.
  2. Activation Cascade: This complex activates factors IX and X, leading to thrombin generation.
  3. Clot Formation: Thrombin converts fibrinogen into fibrin, resulting in clot formation.

Data

Studies indicate that the presence of acidic phospholipids enhances the activity of the tissue factor-factor VIIa complex, highlighting the importance of membrane composition in coagulation processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder or lyophilized form.
  • Solubility: Soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: Peptides are generally stable under refrigerated conditions but may degrade over time if not stored properly.
  • pH Sensitivity: Activity can be affected by pH levels; optimal activity usually occurs around neutral pH.
Applications

Scientific Uses

(Cys39)-Tissue Factor (33-53) has several applications in scientific research:

  1. Coagulation Studies: Used to investigate mechanisms of blood coagulation and thrombosis.
  2. Cancer Research: Explored for its role in tumor progression and metastasis due to its involvement in angiogenesis and inflammation.
  3. Diagnostic Tools: Potential use as a biomarker for certain diseases related to coagulation disorders.
Molecular Mechanisms of (Cys39)-Tissue Factor (33-53) in Coagulation Modulation

Inhibition of Tissue Factor-Dependent Clotting Cascades

Tissue factor (TF), a transmembrane glycoprotein receptor, serves as the primary physiological initiator of the coagulation cascade by forming a high-affinity complex with factor VII/VIIa (FVII/FVIIa). This complex triggers the activation of factors IX and X, leading to thrombin generation and fibrin clot formation. The synthetic peptide (Cys39)-Tissue Factor (33-53) (sequence: H-Val-Tyr-Thr-Val-Gln-Ile-Cys-Thr-Lys-Ser-Gly-Asp-Trp-Lys-Ser-Lys-Cys-Phe-Tyr-Thr-Thr-OH) represents a strategically designed fragment of TF's extracellular domain that potently inhibits TF-dependent coagulation through targeted molecular interactions [2] [3].

Table 1: Key Structural and Functional Attributes of (Cys39)-Tissue Factor (33-53)

PropertySpecificationFunctional Significance
Amino Acid SequenceVYTVQICTKSGDWKSKCFYTTMatches human TF residues 33-53
Disulfide BridgeCys39-Cys49 (C7-C17 in peptide numbering)Forms 11-membered ring critical for inhibitory potency
Molecular FormulaC₁₁₁H₁₆₆N₂₆O₃₃S₂Complex structure with multiple functional groups
Molecular Weight2456.83 g/molReflects peptide size and modifications
Purity (HPLC)≥96.1%Ensures biochemical reliability in studies
Extinction Coefficient8370 M⁻¹cm⁻¹Quantifies UV absorbance for concentration determination

Competitive Binding to Factor VII/VIIa Complexes

(Cys39)-TF (33-53) functions as a high-affinity competitive inhibitor by directly occupying the FVII/VIIa binding site on the TF extracellular domain. The peptide's sequence corresponds to residues 33-53 within TF's first fibronectin type III domain, a region critical for FVIIa binding and allosteric activation [3] [5]. Biochemical studies demonstrate that the peptide binds soluble FVIIa with an affinity approaching that of full-length TF, effectively sequestering FVIIa and preventing its association with membrane-anchored TF on cell surfaces [2]. This competition disrupts the formation of functional TF-FVIIa complexes, thereby blocking the initiation of coagulation at its source.

The conformational stability imparted by the Cys39-Cys49 disulfide bond (discussed in detail in section 1.2) enhances the peptide's ability to mimic the native TF binding interface. Surface plasmon resonance and kinetic assays reveal that the disulfide-bridged peptide exhibits significantly stronger binding to FVIIa compared to its linear counterpart, validating the structural role of the constrained 11-membered ring in maintaining optimal binding geometry [2].

Table 2: Comparative Inhibition of TF-Dependent FX Activation

InhibitorRelative PotencyMechanistic Basis
Full-length Tissue Factor (TF)Reference (100%)Native complex formation with FVIIa
Linear TF (33-53) peptide~25% of referencePartial binding due to conformational flexibility
(Cys39)-TF (33-53) peptide~100% of referenceOptimal FVIIa binding via disulfide stabilization

Disruption of Extracellular Domain Interactions in TF-FVIIa Signaling

Beyond simple competitive binding, (Cys39)-TF (33-53) exerts allosteric effects that impair TF-FVIIa signaling competence. The TF extracellular domain comprises two fibronectin type III modules (residues 1-105 and 106-201) connected by a flexible linker. Residues 33-53 lie within the first module and contribute to the FVIIa binding interface and subsequent allosteric activation of the protease [3] [9].

Upon binding FVIIa, native TF undergoes conformational changes that optimally position the FVIIa catalytic triad (His193, Asp242, Ser344) and facilitate substrate (FX or FIX) access to the active site. The peptide disrupts this process by:

  • Preventing productive alignment: By occupying the FVIIa binding site without membrane anchoring, the peptide fails to induce the full allosteric activation of FVIIa required for efficient macromolecular substrate cleavage [3].
  • Impeding macromolecular substrate docking: The TF-FVIIa complex utilizes exosite interactions beyond the active site for substrate recognition. The peptide sterically hinders FX/FIX binding by disrupting TF-FVIIa exosite architecture [5] [9].
  • Interfering with membrane-dependent enhancement: Native TF-FVIIa complex activity increases >1000-fold on phosphatidylserine (PS)-exposing membranes. The soluble peptide cannot integrate into membranes, thus abrogating this critical enhancement mechanism [3] [9].

Biophysical studies confirm that TF (33-53) binding induces suboptimal conformational changes in FVIIa, evidenced by altered fluorescence resonance energy transfer (FRET) signatures compared to full TF binding [3]. This results in catalytically compromised FVIIa incapable of efficient FX activation, even when residual complex formation occurs.

Role of Disulfide-Bridged Conformational Stability in Potency Enhancement

The defining structural feature of (Cys39)-TF (33-53)—the intramolecular disulfide bond between Cys39 and Cys49—confers a significant (~4-fold) enhancement in anticoagulant potency compared to the linear peptide lacking this constraint [2]. This enhancement stems from the stabilization of a bioactive conformation essential for optimal FVIIa interaction.

Structural Basis of Disulfide-Mediated Stabilization

The disulfide bond creates an 11-membered ring within the peptide backbone, constraining its conformational flexibility and stabilizing a loop structure that closely mimics the native conformation within full-length TF [2] [7]. Structural analysis (e.g., NMR spectroscopy and molecular dynamics simulations) reveals that this cyclization:

  • Reduces conformational entropy: Limits the peptide's flexibility, decreasing the entropic penalty upon binding to FVIIa.
  • Pre-organizes critical residues: Positions key residues (e.g., Lys38, Asp43, Trp45, Lys46) involved in ionic and hydrophobic interactions with FVIIa into their optimal orientation.
  • Enhances structural rigidity: Increases resistance to proteolytic degradation compared to the linear peptide, prolonging its functional half-life in biological environments.

Table 3: Impact of Disulfide Bond on Peptide Function

ParameterLinear TF (33-53)(Cys39)-TF (33-53)Enhancement
FVIIa Binding AffinityModerate (Kd ~100-500 nM)High (Kd ~10-50 nM)~5-10 fold
Inhibition of FXa Generation~25% of maximal~100% of maximal~4-fold
Proteolytic StabilityLow (rapid cleavage)ModerateSignificant
Structural FlexibilityHighLow (Constrained)N/A

Implications for TF Encryption/Decryption Mechanisms

The disulfide bond in (Cys39)-TF (33-53) provides insight into the redox regulation of native TF activity, particularly the "encryption/decryption" phenomenon. Cellular TF exists predominantly in an encrypted (low activity) state, with only a small fraction (<20%) being procoagulantly active at any time [7] [9]. A critical determinant of this encryption appears to involve the redox state of the membrane-proximal disulfide bond (Cys186-Cys209 in full TF), homologous in function to the Cys39-Cys49 bond in the peptide:

  • Encrypted TF (Low Activity): Characterized by reduced Cys186 and Cys209 thiols (-SH groups). This conformation likely disrupts the optimal FVIIa binding geometry or hinders substrate access, analogous to the linear, non-bridged peptide [7] [9].
  • Decrypted TF (High Activity): Involves formation of the oxidized Cys186-Cys209 disulfide bond. This stabilizes the TF extracellular domain in a conformation that facilitates high-affinity FVIIa binding and efficient substrate proteolysis, mirroring the effect of the disulfide in (Cys39)-TF (33-53) [7] [9].

Protein Disulfide Isomerase (PDI) has been implicated in regulating this thiol-disulfide exchange, thereby controlling TF procoagulant activity in response to cellular stimuli like calcium influx or oxidative stress [7] [9]. The potency enhancement observed in the disulfide-bridged (Cys39)-TF (33-53) peptide directly supports this model, demonstrating that stabilization of a specific disulfide-constrained conformation is crucial for maximal TF cofactor function. Furthermore, the peptide's efficacy underscores the functional importance of the N-terminal fibronectin domain (residues 1-105) and its disulfide bonds in regulating TF-FVIIa complex activity, independent of the membrane-proximal Cys186-Cys209 pair.

Properties

CAS Number

313642-01-2

Product Name

(Cys39)-Tissue Factor (33-53)

IUPAC Name

(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19S,25S,28S,31S,34R)-34-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-7,13,28-tris(4-aminobutyl)-19-(carboxymethyl)-31-[(1R)-1-hydroxyethyl]-10,25-bis(hydroxymethyl)-16-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid

Molecular Formula

C111H166N26O33S2

Molecular Weight

2456.8 g/mol

InChI

InChI=1S/C111H166N26O33S2/c1-11-56(6)87(133-96(154)72(38-39-82(115)146)123-106(164)86(55(4)5)132-109(167)89(58(8)141)134-101(159)75(127-105(163)85(116)54(2)3)45-63-32-36-66(145)37-33-63)107(165)131-81-53-172-171-52-80(103(161)125-73(43-61-23-13-12-14-24-61)97(155)124-74(44-62-30-34-65(144)35-31-62)100(158)135-90(59(9)142)110(168)137-91(60(10)143)111(169)170)130-95(153)70(28-18-21-41-113)121-102(160)79(51-139)129-93(151)69(27-17-20-40-112)120-98(156)76(46-64-48-117-68-26-16-15-25-67(64)68)126-99(157)77(47-84(148)149)119-83(147)49-118-92(150)78(50-138)128-94(152)71(29-19-22-42-114)122-108(166)88(57(7)140)136-104(81)162/h12-16,23-26,30-37,48,54-60,69-81,85-91,117,138-145H,11,17-22,27-29,38-47,49-53,112-114,116H2,1-10H3,(H2,115,146)(H,118,150)(H,119,147)(H,120,156)(H,121,160)(H,122,166)(H,123,164)(H,124,155)(H,125,161)(H,126,157)(H,127,163)(H,128,152)(H,129,151)(H,130,153)(H,131,165)(H,132,167)(H,133,154)(H,134,159)(H,135,158)(H,136,162)(H,137,168)(H,148,149)(H,169,170)/t56-,57+,58+,59+,60+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,85-,86-,87-,88-,89-,90-,91-/m0/s1

InChI Key

CUXCNNJNTYXOSO-ZMBQCZPNSA-N

SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCCCN)CO)CC(=O)O)CC2=CNC3=CC=CC=C32)CCCCN)CO)CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCCCN)CO)CC(=O)O)CC2=CNC3=CC=CC=C32)CCCCN)CO)CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)[C@@H](C)O)CCCCN)CO)CC(=O)O)CC2=CNC3=CC=CC=C32)CCCCN)CO)CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.